molecular formula C18H20F3NO4S B6501803 4-propoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide CAS No. 1351633-81-2

4-propoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide

Cat. No.: B6501803
CAS No.: 1351633-81-2
M. Wt: 403.4 g/mol
InChI Key: HFACDRNRMHXKFT-UHFFFAOYSA-N
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Description

4-propoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide is a synthetic organic compound with a complex structure It features a benzene ring substituted with a sulfonamide group, a propoxy group, and a trifluoro-hydroxy-phenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The starting material, benzene-1-sulfonyl chloride, reacts with an amine to form the sulfonamide.

    Introduction of the Propoxy Group: The propoxy group is introduced via an etherification reaction, where a suitable propyl halide reacts with the phenolic hydroxyl group.

    Addition of the Trifluoro-Hydroxy-Phenylpropyl Moiety: This step involves the reaction of a trifluoroacetophenone derivative with a suitable reagent to introduce the hydroxy and phenylpropyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-propoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as alkoxides or aryl halides under basic conditions.

Major Products

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

4-propoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfonamides.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-propoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The trifluoro group can enhance binding affinity and specificity, while the sulfonamide group can interact with active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-propoxy-N-(2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide: Lacks the trifluoro group, which may result in different biological activity.

    4-propoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-carboxamide: Contains a carboxamide group instead of a sulfonamide, which can alter its chemical properties and reactivity.

Uniqueness

The presence of the trifluoro group in 4-propoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide makes it unique compared to similar compounds. This group can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

4-propoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO4S/c1-2-12-26-15-8-10-16(11-9-15)27(24,25)22-13-17(23,18(19,20)21)14-6-4-3-5-7-14/h3-11,22-23H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFACDRNRMHXKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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